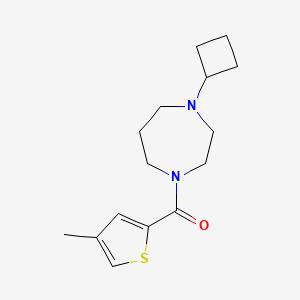![molecular formula C24H18ClN3O B2363843 1-(4-chlorophenyl)-8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901020-24-4](/img/structure/B2363843.png)
1-(4-chlorophenyl)-8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline, also known as Cmpd-A, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyrazoloquinoline derivatives, which have been shown to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Quinazoline derivatives have been investigated for their antimicrobial properties. Specifically, 1-(4-chlorophenyl)-8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline has shown promising in vitro antibacterial activity against both Gram-negative and Gram-positive bacteria . Its potential as an antibacterial agent makes it relevant for combating drug-resistant bacterial strains.
Anticancer Potential
The quinazoline scaffold has been explored extensively in cancer research. Several quinazoline-based compounds have been approved as drugs. For instance, erlotinib and gefitinib are used in the treatment of lung and pancreatic cancers. Investigating the anticancer properties of 1-(4-chlorophenyl)-8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline could reveal novel therapeutic avenues .
Anti-Inflammatory Effects
Quinazolines exhibit anti-inflammatory activity, and this compound may contribute to reducing inflammation. Understanding its mechanism of action and potential applications in inflammatory diseases could be valuable for drug development .
Anticonvulsant Properties
Quinazoline derivatives have been studied for their anticonvulsant effects. Investigating the impact of 1-(4-chlorophenyl)-8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline on seizure activity and its potential as an antiepileptic agent could be worthwhile .
Antifungal Activity
Quinazolines have also demonstrated antifungal properties. Exploring the efficacy of 1-(4-chlorophenyl)-8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline against fungal pathogens could lead to novel antifungal therapies .
Antioxidant Potential
Given the growing interest in natural antioxidants, investigating the antioxidant activity of this compound could provide insights into its potential health benefits .
Mecanismo De Acción
Target of Action
Similar compounds, such as quinazoline and pyrazole derivatives, are known for their diverse pharmacological effects . They have been reported to exhibit potent antileishmanial and antimalarial activities
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that the suzuki–miyaura (sm) cross-coupling reaction is a widely applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium . This might provide some insight into the potential interactions of this compound with its targets.
Biochemical Pathways
Quinazoline and quinazolinone derivatives are known to affect a broad range of biological activity . For instance, they have shown significant antimicrobial activity against Gram-negative bacteria and Gram-positive bacteria
Result of Action
Some hydrazine-coupled pyrazoles have shown superior antipromastigote activity and better inhibition effects against plasmodium berghei . This suggests that similar compounds may have potent antileishmanial and antimalarial activities.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-8-methoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O/c1-15-3-5-16(6-4-15)23-21-14-26-22-12-11-19(29-2)13-20(22)24(21)28(27-23)18-9-7-17(25)8-10-18/h3-14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHPASFKBJCGLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methoxy-1-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2363762.png)
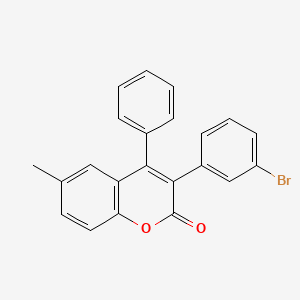
![1-(2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2363765.png)
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide](/img/structure/B2363768.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-dimethylphenyl)pteridin-4-amine](/img/structure/B2363771.png)
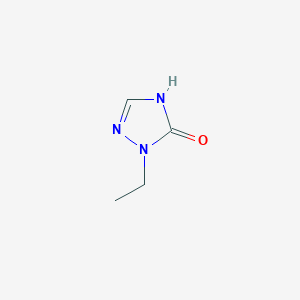

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2363775.png)
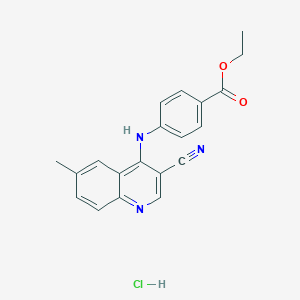
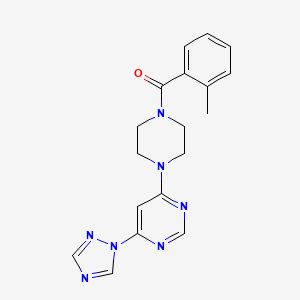
![2-chloro-N-[4-(2-hydroxy-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2363780.png)
![2-methyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2363782.png)
